molecular formula C24H25NO4 B12440514 (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid

Cat. No.: B12440514
M. Wt: 391.5 g/mol
InChI Key: JBZXLQHJZHITMW-XLRMLUQGSA-N
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Description

(3aR,7aS)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid (hereafter referred to as Fmoc-(3aR,7aS)-Oic-OH) is a stereochemically defined bicyclic amino acid derivative. Its structure comprises an octahydroindole (Oic) backbone with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen and a carboxylic acid moiety at position 2. The stereochemistry (3aR,7aS) is critical for its role in asymmetric synthesis and pharmaceutical applications, particularly in peptide-based drug development .

The Fmoc group confers base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) under mild deprotection conditions (e.g., piperidine). Its rigid bicyclic structure enhances conformational restraint in peptides, improving target binding specificity .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22?/m1/s1

InChI Key

JBZXLQHJZHITMW-XLRMLUQGSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. This group is then attached to the octahydroindole-2-carboxylic acid through a series of reactions that may include protection and deprotection steps, as well as coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the Oic backbone significantly impacts biological activity and synthetic utility. Key isomers include:

Compound Name Stereochemistry CAS Number Molecular Weight (g/mol) Key Feature(s)
Fmoc-(3aR,7aS)-Oic-OH (Target Compound) (3aR,7aS) 134526-62-8 391.46 Base-labile Fmoc protection; enantiopure synthesis of peptides
(2R)-Fmoc-Oic-OH (2R,3aR,7aR) 1217512-55-4 391.46 Enantiomeric form; used to study chirality-dependent bioactivity
(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid (2S,3aR,7aS) 145438-94-4 169.21 Core structure of Trandolapril bicyclic acid; lacks Fmoc protection

Key Findings :

  • Enantiomers like (2R)-Fmoc-Oic-OH exhibit distinct pharmacological profiles. For example, (2S,3aR,7aS)-Oic derivatives are integral to angiotensin-converting enzyme (ACE) inhibitors like Trandolapril, where stereochemistry dictates binding to zinc in the enzyme active site .
  • The Fmoc group in the target compound allows orthogonal deprotection compared to tert-butoxycarbonyl (Boc) analogs, enabling sequential peptide assembly .

Compounds with Alternative Protecting Groups

Protecting groups influence stability and deprotection strategies:

Compound Name Protecting Group CAS Number Molecular Weight (g/mol) Key Feature(s)
Boc-(3aS,7aS)-Oic-OH Boc (tert-butoxycarbonyl) 109523-13-9 283.35 Acid-labile protection; stable under basic conditions
3-(Fmoc-amino)oxetane-3-carboxylic Acid Fmoc 1380327-56-9 339.34 Oxetane ring introduces polarity and ring strain; impacts solubility

Key Findings :

  • Boc-protected Oic derivatives require strong acids (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive residues. In contrast, Fmoc deprotection is mild, making it preferable for SPPS .
  • Oxetane-containing analogs (e.g., 3-(Fmoc-amino)oxetane-3-carboxylic acid) exhibit altered pharmacokinetic properties due to increased polarity and metabolic stability .

Structural Derivatives with Functional Modifications

Substituents on the Oic backbone or aromatic rings modulate reactivity and application:

Compound Name Modification CAS Number Molecular Weight (g/mol) Key Feature(s)
(2S,3aS,7aS)-1-(4-Fluorobenzoyl)-Oic-OH 4-Fluorobenzoyl substitution 2173637-65-3 331.35 Enhanced lipophilicity and protease resistance in peptides
(2S,3aS,7aR)-1-(tert-Butyl)-Oic-OH tert-Butyl esterification 811420-11-8 269.34 Alters solubility for industrial-scale synthesis

Key Findings :

  • Fluorinated derivatives like (2S,3aS,7aS)-1-(4-Fluorobenzoyl)-Oic-OH improve blood-brain barrier penetration in CNS-targeting peptides .
  • tert-Butyl esterification (e.g., 811420-11-8) enhances solubility in organic solvents, facilitating large-scale manufacturing .

Biological Activity

The compound (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid, commonly referred to as Fmoc-Oic, is a derivative of octahydroindole-2-carboxylic acid (Oic). This compound has garnered attention in medicinal chemistry due to its structural properties and biological activities. This article delves into its biological activity, synthesis, and potential applications in pharmacology.

  • Molecular Formula : C₂₄H₂₅NO₄
  • Molecular Weight : 391.46 g/mol
  • CAS Number : 130309-37-4

Fmoc-Oic functions primarily as a non-coded amino acid that can introduce rigidity into peptide structures. Its bicyclic nature allows it to mimic proline and phenylalanine, enhancing the stability and bioactivity of peptides. This is particularly relevant in the design of peptidomimetics and therapeutic peptides.

2. Pharmacological Applications

Fmoc-Oic has been utilized in various pharmacological contexts:

  • Bradykinin B2 Receptor Antagonists : The incorporation of Fmoc-Oic into bradykinin analogs has shown to improve resistance to enzymatic degradation, enhancing their therapeutic potential in pain and inflammation management .
  • ACE Inhibitors : It serves as a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, which are critical in treating hypertension .
  • Antithrombotic Properties : The octahydroindole structure is found in natural products with significant antithrombotic effects, suggesting potential applications in cardiovascular therapies .

3. In Vitro Studies

Research indicates that Fmoc-Oic derivatives exhibit notable lipophilicity, which correlates with improved absorption and distribution across biological membranes. This property is crucial for enhancing the bioavailability of therapeutic agents .

Case Study 1: Synthesis and Characterization

A study detailed the enantiomerically pure synthesis of (3aR,7aS)-octahydroindole-2-carboxylic acid using a trichloromethyloxazolidinone derivative. The resulting compound demonstrated high diastereoselectivity during α-alkylation reactions, facilitating the development of various bioactive derivatives .

Case Study 2: Peptide Stability Enhancement

In a study involving cyclic peptides, Fmoc-Oic was incorporated to stabilize type-II' β-turns. This modification significantly increased the peptides' stability against proteolytic enzymes, thereby enhancing their potential as therapeutic agents .

Summary of Biological Activities

Activity TypeDescription
Enzymatic ResistanceEnhances stability against degradation by proteases .
LipophilicityImproved absorption and distribution properties .
Antithrombotic PotentialFound in natural products with significant antithrombotic effects .
ACE InhibitionServes as an intermediate in the synthesis of ACE inhibitors for hypertension treatment .

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